(3S,5S)-3,5-Dimethylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

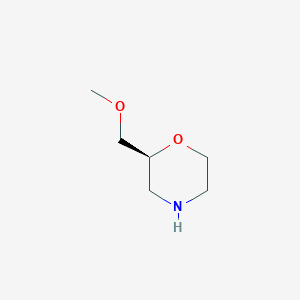

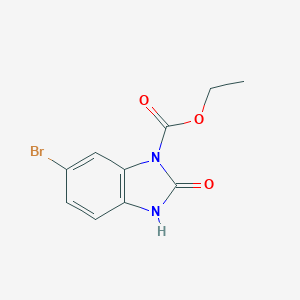

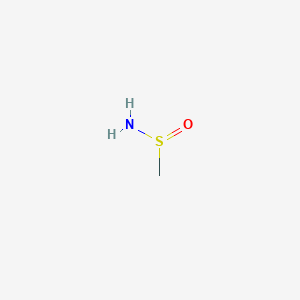

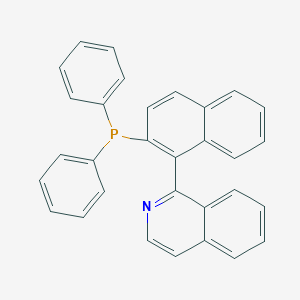

“(3S,5S)-3,5-Dimethylmorpholine” is a chemical compound with the molecular formula C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da . Its CAS number is 154634-96-5 .

Molecular Structure Analysis

The InChI code for “(3S,5S)-3,5-Dimethylmorpholine” is 1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis

“(3S,5S)-3,5-Dimethylmorpholine” is a liquid at room temperature . It should be stored in a dark place and kept sealed in a dry environment . The boiling point of the compound is not specified in the search results .Wissenschaftliche Forschungsanwendungen

Biochemistry and Cancer Research

- Application : In the field of biochemistry and cancer research, “(3S,5S)-3,5-Dimethylmorpholine” is used as a potent inhibitor of the glycolytic enzyme, Enolase .

- Method of Application : The compound is synthesized as a racemic-diastereomeric mixture. Co-crystal structures with Enolase 2 (ENO2) have consistently shown that only the (3S,5S)-enantiomer binds to the active site .

- Results : The (3S,5S)-enantiomer of the compound has been found to be up to 2000-fold more potent than the (3R)-enantiomer in an isolated enzymatic assay. This observation strongly correlates with biological activity in both human cancer cells and bacteria for the 3S enantiomer .

Inorganic Chemistry

- Application : In the field of inorganic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis and characterization of adamantane complexes with metals of biological interest .

- Method of Application : The compound is synthesized and then characterized using various techniques such as FTIR, UV-visible,1H NMR, and mass spectrometry .

- Results : The synthesized complexes have been evaluated for cytotoxic potential in various cell lines. Some complexes were found to be effective cytotoxic agents against certain cell lines .

Medicinal Chemistry

- Application : In the field of medicinal chemistry, adamantane analogues, which include “(3S,5S)-3,5-Dimethylmorpholine”, have been studied for their potential as chemotherapeutic agents against influenza and HIV viruses, as well as for their antibacterial, antifungal, and anti-inflammatory activities .

- Method of Application : The compound is synthesized and then tested for its biological activity against various pathogens .

- Results : The newly synthesized aminoadamantane derivatives have shown promising results in preliminary tests .

Bioinorganic Chemistry

- Application : In the field of bioinorganic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis of mixed ligand titanium complexes .

- Method of Application : The compound is synthesized and then characterized using various techniques such as FTIR, UV-visible,1H NMR, and mass spectrometry .

- Results : The synthesized complexes have been evaluated for cytotoxic potential in various cell lines. Some complexes were found to be effective cytotoxic agents against certain cell lines .

Synthetic Organic Chemistry

- Application : In the field of synthetic organic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis of aminoadamantane derivatives .

- Method of Application : The compound is synthesized and then tested for its biological activity .

- Results : The newly synthesized aminoadamantane derivatives have shown promising results in preliminary tests .

Bioinorganic Chemistry

- Application : In the field of bioinorganic chemistry, “(3S,5S)-3,5-Dimethylmorpholine” is used in the synthesis of mixed ligand titanium complexes .

- Method of Application : The compound is synthesized and then characterized using various techniques such as FTIR, UV-visible,1H NMR, and mass spectrometry .

- Results : The synthesized complexes have been evaluated for cytotoxic potential in various cell lines. Some complexes were found to be effective cytotoxic agents against certain cell lines .

Safety And Hazards

“(3S,5S)-3,5-Dimethylmorpholine” is classified as dangerous, with hazard statements including H311 (Toxic in contact with skin), H303 (May be harmful if swallowed), H316 (Causes mild skin irritation), H318 (Causes serious eye damage), and H225 (Highly flammable liquid and vapor) . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, and using protective clothing .

Eigenschaften

IUPAC Name |

(3S,5S)-3,5-dimethylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKHWJFKHDRFFZ-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@@H](N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472019 |

Source

|

| Record name | (3S,5S)-3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3,5-Dimethylmorpholine | |

CAS RN |

154634-96-5 |

Source

|

| Record name | (3S,5S)-3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)